molecular formula C17H14BrN3O2S2 B2444903 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide CAS No. 392302-64-6

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2444903
CAS No.: 392302-64-6
M. Wt: 436.34
InChI Key: YBAXNKUGSSUXFR-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. This particular compound features a thiadiazole ring substituted with a 4-bromobenzylthio group and a phenoxyacetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as phenoxyacetic acid, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Introduction of the 4-Bromobenzylthio Group: The thiadiazole intermediate is then reacted with 4-bromobenzyl chloride in the presence of a base, such as potassium carbonate (K2CO3), to introduce the 4-bromobenzylthio group.

    Final Coupling Reaction: The resulting intermediate is coupled with phenoxyacetyl chloride to form the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the thiadiazole ring or the phenoxyacetamide moiety.

    Substitution: The bromine atom in the 4-bromobenzylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in key biological processes, such as DNA replication and protein synthesis.

    Disrupting Cell Membranes: The compound can interact with cell membranes, leading to increased permeability and disruption of cellular functions.

    Inducing Apoptosis: It has been shown to induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide can be compared with other thiadiazole derivatives, such as:

    N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide: This compound has a similar structure but with a chlorine atom instead of a bromine atom, which may result in different biological activities and chemical properties.

    N-(5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide: The presence of a methyl group instead of a bromine atom can affect the compound’s reactivity and biological activity.

    N-(5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide: The nitro group can introduce different electronic effects, influencing the compound’s chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S2/c18-13-8-6-12(7-9-13)11-24-17-21-20-16(25-17)19-15(22)10-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAXNKUGSSUXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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